2',3'-Dideoxytiazofurin

Descripción general

Descripción

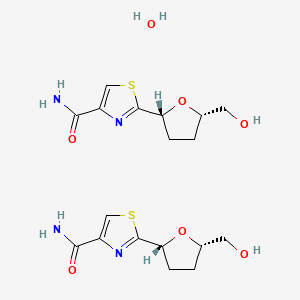

2’,3’-Dideoxytiazofurin is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, which distinguishes it from its parent compound, tiazofurin. The molecular formula of 2’,3’-Dideoxytiazofurin is C9H12N2O3S, and it is known for its potential antiviral and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxytiazofurin typically involves the selective removal of hydroxyl groups from tiazofurin. One common method includes the use of protective groups to shield the desired positions on the ribose ring, followed by deoxygenation reactions. For instance, the compound can be synthesized by reacting tiazofurin with a deoxygenating agent such as tributyltin hydride in the presence of a radical initiator .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxytiazofurin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2’,3’-Dideoxytiazofurin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.

Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in nucleotide metabolism.

Mecanismo De Acción

The mechanism of action of 2’,3’-Dideoxytiazofurin involves its incorporation into cellular nucleotide pools, where it acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, and its inhibition leads to a depletion of guanine nucleotides, ultimately resulting in the suppression of DNA and RNA synthesis. This mechanism underlies the compound’s antiviral and anticancer activities .

Comparación Con Compuestos Similares

Tiazofurin: The parent compound, which retains the hydroxyl groups at the 2’ and 3’ positions.

2’,3’-Didehydro-2’,3’-dideoxytiazofurin: A structurally related compound with a double bond between the 2’ and 3’ positions.

2’,3’-Dideoxyadenosine: Another nucleoside analog with similar deoxygenation at the 2’ and 3’ positions.

Uniqueness: 2’,3’-Dideoxytiazofurin is unique due to its specific inhibition of inosine monophosphate dehydrogenase, which distinguishes it from other nucleoside analogs that may target different enzymes or pathways. Its structural modifications also confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .

Actividad Biológica

2',3'-Dideoxytiazofurin is a nucleoside analogue that has garnered attention for its potential antiviral properties, particularly in the treatment of viral infections such as HIV and other RNA viruses. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound is a derivative of tiazofurin, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and alters its interaction with viral polymerases. The compound acts primarily by inhibiting enzymes involved in nucleotide metabolism, particularly inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. Below is a summary table of its antiviral effects against different viral strains:

| Virus Type | Viral Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Retrovirus | HIV-1 | 0.5 | |

| Bunyavirus | Punta Toro Virus | 1.0 | |

| Flavivirus | Yellow Fever Virus | 0.8 | |

| Rhabdovirus | Vesicular Stomatitis Virus | 2.5 | |

| Adenovirus | Adenovirus Type 2 | 1.2 |

The compound’s effectiveness against HIV-1 has been particularly noteworthy, showing an IC50 value as low as 0.5 µM, indicating strong inhibition of viral replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in vitro and in vivo:

- In Vitro Studies : A study conducted by Krawczyk and Townsend demonstrated that the compound effectively inhibited HIV-1 replication in cultured human lymphocytes, with a notable reduction in viral load observed after treatment with varying concentrations of the drug. The study highlighted that higher concentrations led to increased cytotoxicity; thus, a balance must be achieved to maximize antiviral effects while minimizing toxicity .

- Animal Models : In animal models, administration of this compound resulted in significant reductions in viral titers. For instance, mice infected with the Punta Toro virus showed a marked decrease in mortality rates when treated with this compound compared to control groups receiving no treatment .

Comparative Analysis with Other Nucleoside Analogues

To better understand the efficacy of this compound, it is essential to compare its activity with other nucleoside analogues:

| Compound | Target Virus | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HIV-1 | 0.5 | IMPDH inhibition |

| AZT (Zidovudine) | HIV-1 | 0.3 | Reverse transcriptase inhibitor |

| DDI (Didanosine) | HIV-1 | 0.7 | NRTI |

This table illustrates that while this compound has competitive IC50 values compared to other well-known antivirals, it also presents unique mechanisms that may enhance therapeutic strategies against resistant viral strains.

Propiedades

IUPAC Name |

2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H12N2O3S.H2O/c2*10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h2*4-5,7,12H,1-3H2,(H2,10,13);1H2/t2*5-,7+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZNREKBGSMXQX-NDIQRBAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)C2=NC(=CS2)C(=O)N.C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928970 | |

| Record name | 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135355-98-5 | |

| Record name | 2',3'-Dideoxytiazofurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135355985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.